molecular formula C9H10BrNO B13336506 7-bromo-4-methoxy-2,3-dihydro-1H-indole

7-bromo-4-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13336506
M. Wt: 228.09 g/mol
InChI Key: PWIAYPKRMPMPMT-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-2,3-dihydro-1H-indole is a synthetic indole derivative characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole typically involves the bromination of 4-methoxy-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

7-Bromo-4-methoxy-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-bromo-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its binding affinity and biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

7-bromo-4-methoxy-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIAYPKRMPMPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNC2=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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